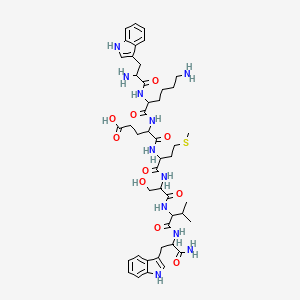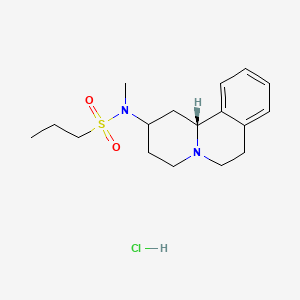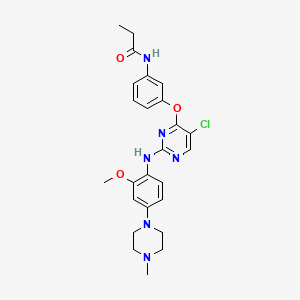
YLT205
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
YLT205 is an inducer of apoptosis in human colorectal cells via the mitochondrial apoptosis pathway. It also acts by inhibiting tumor growth.
Applications De Recherche Scientifique
Colorectal Cancer Therapy
A novel small-molecule compound, YLT205, has been shown to induce apoptosis in human colorectal cells. In vitro studies reveal that YLT205 triggers apoptosis via the mitochondrial pathway, involving activation of caspases-9 and -3, down-regulation of Bcl-2, and up-regulation of Bax in HCT116 cells. Additionally, YLT205 disrupts mitochondrial membranes, leading to cytochrome c release into the cytosol. This compound also affected the phosphorylation of p44/42 mitogen-activated protein kinase without impacting phosphorylated protein kinase B (Akt). Importantly, in vivo studies using HCT116 and SW620 tumor-bearing nude mice models demonstrated that YLT205 dose-dependently inhibited tumor growth without causing apparent adverse effects. Immunohistochemistry analysis confirmed apoptosis induction and inhibition of tumor cell proliferation in vivo, suggesting YLT205 as a potential candidate for human colorectal cancer therapy (Zhu et al., 2014).
Propriétés
Numéro CAS |
1316196-63-0 |
|---|---|
Nom du produit |
YLT205 |
Formule moléculaire |
C16H12BrClN4O2S2 |
Poids moléculaire |
471.77 |
Nom IUPAC |
N-(5-Bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide |
InChI |
InChI=1S/C16H12BrClN4O2S2/c17-9-1-4-13(19-7-9)22-15(24)8-25-16-21-11-3-2-10(5-12(11)26-16)20-14(23)6-18/h1-5,7H,6,8H2,(H,20,23)(H,19,22,24) |
Clé InChI |
QKMMRERCAFXACY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NC=C(Br)C=C1)CSC2=NC3=CC=C(NC(CCl)=O)C=C3S2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
YLT205; YLT-205; YLT 205; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



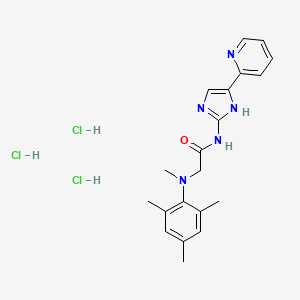
![N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide](/img/structure/B611815.png)
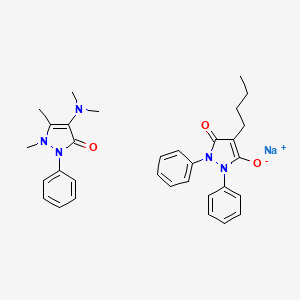
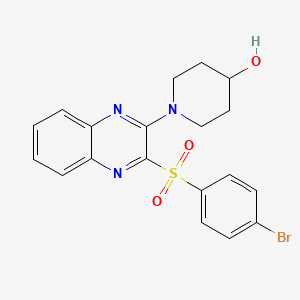
![N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide](/img/structure/B611823.png)
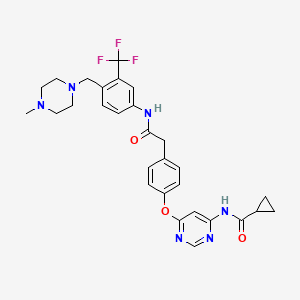
![N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B611826.png)
